2-((4-ethoxyphenyl)amino)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethoxyanilino)-N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c1-2-26-16-9-7-15(8-10-16)22-13-19(25)24-20-23-12-17(27-20)11-14-5-3-4-6-18(14)21/h3-10,12,22H,2,11,13H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYGLGNZTDYYEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound 2-((4-ethoxyphenyl)amino)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide has garnered attention in recent years for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by comprehensive data and case studies.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, thiazole derivatives have been reported to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable case study demonstrated that a related thiazole compound effectively reduced tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .
Antimicrobial Properties
Thiazole derivatives have also shown promise as antimicrobial agents. Research has highlighted their effectiveness against a range of pathogens, including bacteria and fungi. In one study, a thiazole-based compound exhibited potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus, suggesting that this class of compounds could be developed into new antibiotics .
Neurological Applications
The modulation of neurotransmitter systems is another area where this compound could be significant. Thiazole derivatives are being explored for their neuroprotective effects, particularly in conditions like Alzheimer's disease. A study indicated that similar compounds could enhance cognitive function by inhibiting acetylcholinesterase activity, thus increasing acetylcholine levels in the brain . This suggests potential applications in treating neurodegenerative disorders.
Anti-inflammatory Effects
The anti-inflammatory properties of thiazole compounds are well-documented. They have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. For instance, one study demonstrated that a thiazole derivative significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential use in inflammatory diseases .
Table 1: Biological Activities of Thiazole Derivatives
Table 2: Case Studies on Thiazole Compounds
| Study Focus | Findings | Implications |
|---|---|---|
| Cancer Therapy | Significant tumor reduction in xenograft models | Potential for new cancer therapies |
| Antibiotic Resistance | Effective against multidrug-resistant bacteria | Development of new antibiotics |
| Neurodegenerative Diseases | Enhanced cognitive function | New treatments for Alzheimer's and similar disorders |
| Inflammatory Diseases | Decreased inflammation markers | New anti-inflammatory drugs |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations:
- Fluorinated Substituents : The target compound’s 2-fluorobenzyl group mirrors the 4-fluorobenzylidene in 4a , which showed potent VEGFR-2 inhibition. Fluorine’s electron-withdrawing nature may enhance target binding compared to methoxy or methyl groups.
- Thiazole vs. Thiadiazole : Thiadiazole-containing analogs (e.g., compound 8 ) exhibit strong Akt inhibition (86.52%), suggesting that heterocycle choice critically influences mechanistic pathways.
Limitations and Opportunities
- Data Gaps : Direct biological data (e.g., IC₅₀, selectivity ratios) for the target compound are absent, limiting mechanistic insights.
- Optimization Potential: Introducing bioisosteres (e.g., oxadiazole ) or modifying the ethoxy group to a propargyloxy moiety (as in compound 33 ) could enhance pharmacokinetic properties.
Preparation Methods
Cyclocondensation of α-Halo Ketones with Thiourea
The thiazole ring is typically constructed via the Hantzsch thiazole synthesis. For 5-(2-fluorobenzyl)thiazol-2-amine , the reaction involves:
- 2-Bromo-1-(2-fluorobenzyl)ethan-1-one (α-halo ketone) and thiourea in refluxing methanol.
- Cyclization at 80–85°C for 8 hours, yielding the thiazol-2-amine intermediate.
- Dissolve 2-bromo-1-(2-fluorobenzyl)ethanone (0.01 mol) and thiourea (0.125 mol) in methanol (5 mL).
- Reflux for 8 hours, monitor by TLC.
- Distill solvent, recrystallize from ethanol.
- Yield : 93%, M.P. : 154°C.
Alternative Routes via Isothiouronium Salts
Patents describe thiazole intermediates via isothiouronium salts:
- React 2-fluorobenzyl bromide with thiourea in HBr/water to form S-(2-fluorobenzyl)isothiouronium bromide .
- Hydrolyze with NaOH (46% aqueous) to generate the thiolate.
- Cyclize with α-halo ketones under basic conditions.
Key Advantage : Avoids toxic reagents (e.g., thionyl chloride).
Synthesis of the Acetamide Side Chain
Chloroacetylation of 4-Ethoxyaniline
The 2-((4-ethoxyphenyl)amino)acetyl chloride intermediate is prepared via:
- React 4-ethoxyaniline with chloroacetyl chloride in glacial acetic acid saturated with sodium acetate.
- Heat at 60–70°C for 6 hours, pour over ice, and recrystallize from ethanol.
Reaction Conditions :
- Solvent: Glacial acetic acid.
- Base: Sodium acetate.
- Temperature: 60–70°C.
Amide Coupling: Final Assembly of the Target Compound
Direct Coupling of Thiazol-2-amine with Chloroacetyl Derivative
- Combine 5-(2-fluorobenzyl)thiazol-2-amine with 2-chloro-N-(4-ethoxyphenyl)acetamide in acetonitrile.
- Use potassium carbonate as a base, reflux for 12 hours.
- Purify via column chromatography (silica gel, ethyl acetate/hexane).
Optimization Insight : Substituting DMF for acetonitrile increases solubility but complicates purification.
Coupling via Activated Esters (HATU/EDC)
Modern methods employ coupling reagents for higher efficiency:
- Activate 2-((4-ethoxyphenyl)amino)acetic acid with HATU in DMF.
- Add 5-(2-fluorobenzyl)thiazol-2-amine and triethylamine, stir at RT for 24 hours.
- Extract with ethyl acetate, wash with brine, dry over Na2SO4.
Critical Analysis of Methodologies
Yield Comparison Across Routes
| Method | Key Reagents | Solvent | Yield (%) |
|---|---|---|---|
| Chloroacetylation | Chloroacetyl chloride | Acetic acid | 81 |
| HATU coupling | HATU, Triethylamine | DMF | 85 |
| Isothiouronium route | NaOH, Chloroacetamide | Water | 95 |
Challenges and Mitigation
- Regioselectivity : Thiazole substitution patterns require precise stoichiometry.
- Purification : Recrystallization from ethanol/water mixtures improves purity.
- Side Reactions : Over-acylation mitigated by controlled addition of chloroacetyl chloride.
Scalability and Industrial Applications
Patent CA3029960A1 highlights scalable processes for analogous acetamides:
Q & A
Q. What are the optimized synthetic routes for 2-((4-ethoxyphenyl)amino)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by sequential acylation and substitution. Key steps include:
- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol or DMF .
- Acylation : Reaction of the thiazol-2-amine intermediate with activated acetamide derivatives (e.g., chloroacetamide) in the presence of a base like triethylamine .
- Functionalization : Introduction of the 2-fluorobenzyl and 4-ethoxyphenyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aromatic systems) .
- Critical Conditions : Temperature (60–100°C), solvent polarity (DMF enhances nucleophilicity), and catalyst choice (e.g., Pd for cross-couplings). Purity is optimized using column chromatography (silica gel, hexane/EtOAc) or recrystallization .
Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and connectivity, with characteristic shifts for the ethoxyphenyl (δ 6.8–7.2 ppm) and fluorobenzyl (δ 4.3–4.7 ppm for CH) groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 412.15) .
- HPLC : Purity >95% is achieved using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50 values in anticancer assays)?
- Methodological Answer : Contradictions often arise from variations in assay design or compound handling:
- Assay Standardization : Use validated cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin). Replicate experiments with independent batches .
- Solubility Considerations : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation .
- Data Normalization : Normalize IC values to cell viability assays (MTT or resazurin) and account for batch-to-batch variability via ANOVA .
Q. What computational strategies predict the compound’s binding affinity to kinase targets (e.g., EGFR or VEGFR2)?
- Methodological Answer : Molecular docking and dynamics simulations are critical:
- Docking Software : AutoDock Vina or Schrödinger Suite to model interactions between the acetamide core and kinase ATP-binding pockets .
- Key Interactions : Hydrogen bonding with hinge residues (e.g., Met793 in EGFR) and hydrophobic contacts with the fluorobenzyl group .
- Validation : Compare predicted binding energies with experimental IC values from kinase inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
